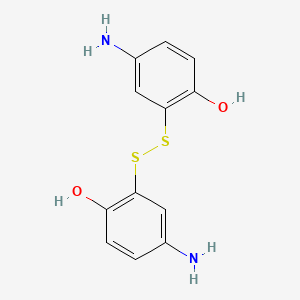![molecular formula C16H10F6O3 B14189719 Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- CAS No. 833485-01-1](/img/structure/B14189719.png)
Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- is a chemical compound that features a benzoic acid core substituted with a 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy] group. This compound is notable for its trifluoromethyl groups, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boronic acids and halides under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of toluene derivatives or the hydrolysis of benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst . These methods are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- Phenyl salicylate
Uniqueness
Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and lipophilicity, making it more effective in certain applications .
Propiedades
Número CAS |
833485-01-1 |
|---|---|
Fórmula molecular |
C16H10F6O3 |
Peso molecular |
364.24 g/mol |
Nombre IUPAC |
4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]benzoic acid |
InChI |
InChI=1S/C16H10F6O3/c17-15(18,19)11-4-1-10(13(7-11)16(20,21)22)8-25-12-5-2-9(3-6-12)14(23)24/h1-7H,8H2,(H,23,24) |
Clave InChI |
LTFGZNGWVWUDDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B14189641.png)
![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)
![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)

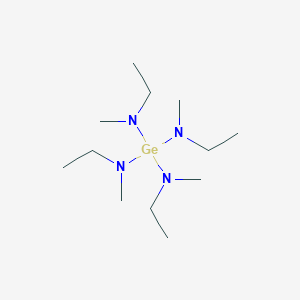
![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)
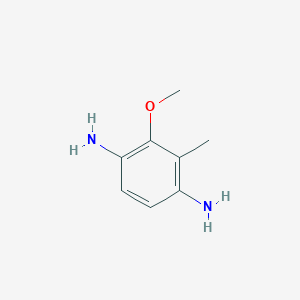
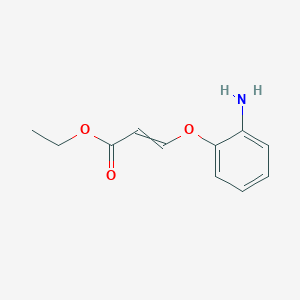
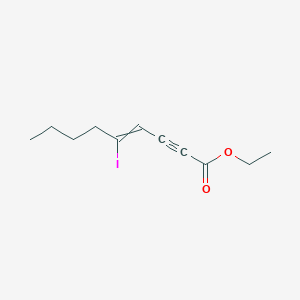
![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)
![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)
